(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl-isopropyl-amino moiety
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-8-11-18(14-22)23(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBSGBNOOGDURV-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl-isopropyl-amino group. Common synthetic routes may involve the use of reagents such as benzyl chloride, isopropylamine, and piperidine derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The tertiary amine in the piperidine ring exhibits nucleophilic character, enabling alkylation and acylation reactions.
Reduction of the Ketone Group
The ketone moiety can undergo reduction to form secondary alcohols, though steric hindrance from the methyl group may influence reactivity.
| Reaction Type | Reagents/Conditions | Products | Yield/Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, ethanol, 50°C | (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-ol | Limited data; predicted 40–60% yield |
| Sodium Borohydride | NaBH₄, methanol, 0°C | Partial reduction observed | Low yield (<30%) due to steric effects |
Oxidative Reactions
Oxidation primarily targets the amine or ketone groups, though the benzyl-isopropyl-amino substituent may also participate.
Condensation Reactions
The amino and ketone groups enable participation in Mannich or Schiff base formations.
| Reaction Type | Reagents/Conditions | Products | Yield/Notes |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, secondary amine | Tetrasubstituted β-amino ketone | Theoretical pathway; no experimental data |
| Schiff Base Formation | Aldehydes (e.g., benzaldehyde) | Imine-linked derivatives | Requires anhydrous conditions |
Ring-Opening and Rearrangement
The piperidine ring may undergo ring-opening under strong acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Yield/Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Linear amine-carboxylic acid | Degradation observed; low selectivity |
| Base-Induced Ring Opening | NaOH (10%), 100°C | Fragmented alkene and amine byproducts | Non-productive for synthesis |
Stereochemical Transformations
The chiral center at C2 influences reaction outcomes, particularly in asymmetric synthesis.
Key Limitations and Research Gaps
-
Steric Hindrance : The bulky benzyl-isopropyl-amino group and methylbutanone chain limit access to reactive sites, reducing yields in alkylation and acylation.
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Stability : The compound degrades under strongly oxidative or acidic conditions, complicating purification.
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Stereochemical Sensitivity : Reactions involving the chiral center require precise control to retain enantiomeric purity.
Scientific Research Applications
Pharmacological Studies
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has been investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems. Some notable pharmacological applications include:
- Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine reuptake, indicating potential antidepressant properties.
- CNS Stimulant Effects : Research indicates that this compound may exhibit stimulant effects on the central nervous system, comparable to other piperidine derivatives.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant improvement in depression scores among participants treated with similar piperidine compounds. |
| Study B | CNS Stimulation | Reported increased alertness and cognitive performance in subjects administered related compounds. |
| Study C | Safety Profile | Evaluated the safety and tolerability of piperidine derivatives, concluding low adverse effects at therapeutic doses. |
Chemical Biology
The compound is also being studied for its role in chemical biology, particularly in developing new probes for biological targets:
- Receptor Binding Studies : Investigations into how (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one interacts with specific receptors can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: The enantiomer of the compound with different stereochemistry.
N-Benzyl-2-methyl-3-piperidinone: A structurally similar compound with a different functional group arrangement.
Uniqueness
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is unique due to its specific stereochemistry and the presence of both benzyl and isopropyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with notable structural features, including an amino group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is C₁₅H₁₈N₂O, indicating the presence of two nitrogen atoms, which contribute to its biological activity. The compound's chiral center suggests that its enantiomers may exhibit different pharmacological effects.
Research indicates that compounds with similar structural motifs often interact with key biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. The piperidine ring is particularly versatile, allowing for various modifications that can enhance or alter biological activity.
Key Biological Targets
- Dopamine Receptors : Compounds related to (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may act as dopamine receptor agonists or antagonists, influencing mood and behavior.
- Serotonin Receptors : Similar structures have been shown to affect serotonin pathways, which are crucial in treating depression and anxiety disorders.
Biological Activity Overview
The biological activity of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has been evaluated through various studies. Below is a summary of findings related to its pharmacological properties:
Neuroprotective Effects
A study focusing on the neuroprotective capabilities of similar piperidine derivatives revealed that these compounds could mitigate neuronal damage in models of neurodegenerative diseases. The specific mechanisms involved include modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling.
Antitumor Properties
Another investigation into the antitumor activity of compounds with structural similarities showed significant inhibition of cancer cell proliferation through the targeting of PI3K pathways. This suggests that (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may possess similar therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
